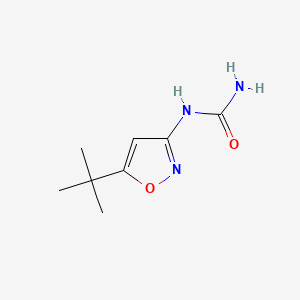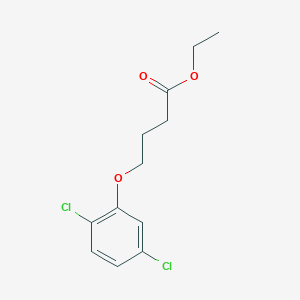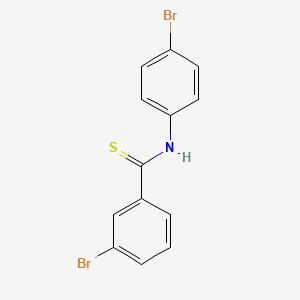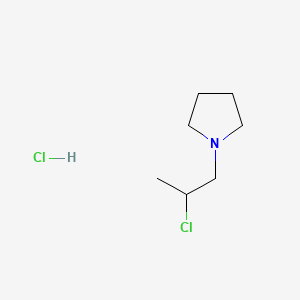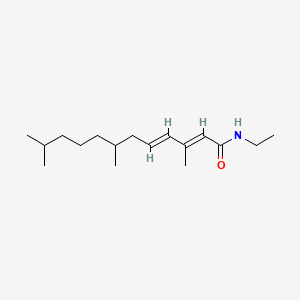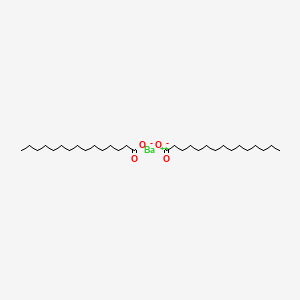
Barium pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium pentadecanoate is a chemical compound consisting of barium and pentadecanoic acid It is a type of barium carboxylate, where the barium ion is bonded to the carboxylate group of pentadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium pentadecanoate can be synthesized through the reaction of barium hydroxide with pentadecanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding pentadecanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then purified through filtration and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Barium pentadecanoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form a precipitate of barium sulfate.
Substitution Reactions: The carboxylate group in this compound can participate in substitution reactions with other carboxylic acids or their derivatives.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the oxidation of the pentadecanoate moiety.
Acids: Strong acids can protonate the carboxylate group, leading to the release of pentadecanoic acid and barium ions.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate ions.
Pentadecanoic Acid: Released during reactions with strong acids.
Scientific Research Applications
Barium pentadecanoate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to the high atomic number of barium.
Industry: Utilized in the production of lubricants, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of barium pentadecanoate involves its interaction with cellular components and biochemical pathways. The barium ion can interact with various molecular targets, including enzymes and ion channels, affecting their function. The pentadecanoate moiety can also influence lipid metabolism and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Barium Stearate: Another barium carboxylate with a longer carbon chain.
Barium Laurate: A barium carboxylate with a shorter carbon chain.
Barium Palmitate: Similar in structure but with a different carbon chain length.
Uniqueness
Barium pentadecanoate is unique due to its specific carbon chain length, which influences its physical and chemical properties. This makes it suitable for specific applications where other barium carboxylates may not be as effective.
Properties
CAS No. |
2202-23-5 |
|---|---|
Molecular Formula |
C30H58BaO4 |
Molecular Weight |
620.1 g/mol |
IUPAC Name |
barium(2+);pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
SMAVZMJUOLUMRL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


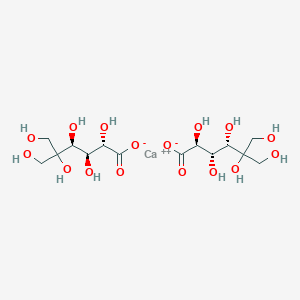
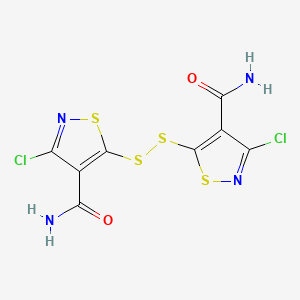

![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)

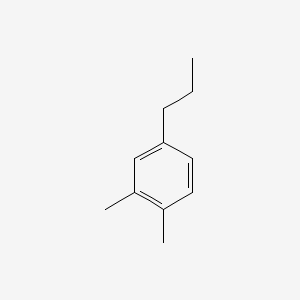

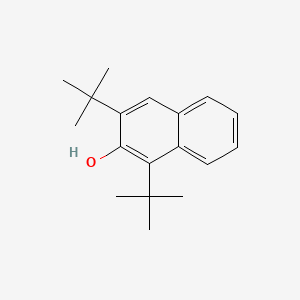
![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
